Cas no 1698648-77-9 (1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine)

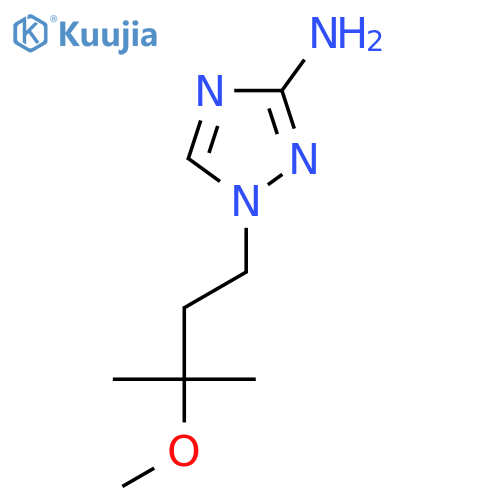

1698648-77-9 structure

商品名:1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine

- 1698648-77-9

- EN300-1107506

-

- インチ: 1S/C8H16N4O/c1-8(2,13-3)4-5-12-6-10-7(9)11-12/h6H,4-5H2,1-3H3,(H2,9,11)

- InChIKey: CORRKWMIZXCWHG-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C)(C)CCN1C=NC(N)=N1

計算された属性

- せいみつぶんしりょう: 184.13241115g/mol

- どういたいしつりょう: 184.13241115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 66Ų

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1107506-5.0g |

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |

1698648-77-9 | 5g |

$3520.0 | 2023-05-27 | ||

| Enamine | EN300-1107506-0.25g |

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |

1698648-77-9 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1107506-2.5g |

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |

1698648-77-9 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1107506-5g |

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |

1698648-77-9 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1107506-10g |

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |

1698648-77-9 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1107506-10.0g |

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |

1698648-77-9 | 10g |

$5221.0 | 2023-05-27 | ||

| Enamine | EN300-1107506-0.05g |

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |

1698648-77-9 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1107506-0.5g |

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |

1698648-77-9 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1107506-0.1g |

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |

1698648-77-9 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1107506-1.0g |

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |

1698648-77-9 | 1g |

$1214.0 | 2023-05-27 |

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

1698648-77-9 (1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine) 関連製品

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬